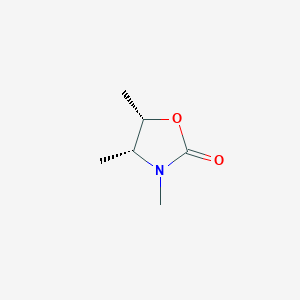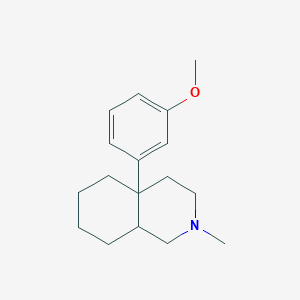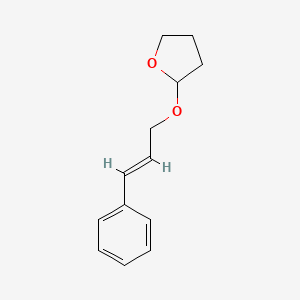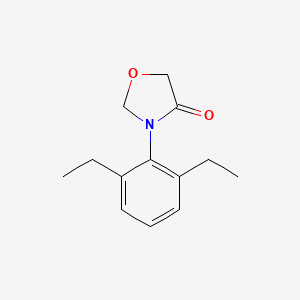
3-(2,6-Diethylphenyl)-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Diethylphenyl)oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone ring substituted with a 2,6-diethylphenyl group. This compound is part of the broader class of oxazolidinones, which are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylphenyl)oxazolidin-4-one typically involves the cyclization of glycolic acid with various imines in anhydrous 1,4-dioxane under dry and reflux conditions . Another method includes the [3 + 2] annulation reaction of β-oxo-acrylamides with diethyl 2-oxomalonates, catalyzed by triethylamine (NEt3), which provides a direct route to synthesize oxazolidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve large-scale cycloaddition reactions between oxaziridines and ketenes, azlactones, or anhydrides. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反应分析
Types of Reactions
3-(2,6-Diethylphenyl)oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the oxazolidinone ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
科学研究应用
3-(2,6-Diethylphenyl)oxazolidin-4-one has several scientific research applications:
作用机制
The mechanism of action of 3-(2,6-Diethylphenyl)oxazolidin-4-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-(2,6-Diethylphenyl)oxazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones . Its 2,6-diethylphenyl group can influence its binding affinity and specificity towards bacterial ribosomes, potentially offering advantages in overcoming bacterial resistance .
属性
CAS 编号 |
67979-27-5 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
3-(2,6-diethylphenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-3-10-6-5-7-11(4-2)13(10)14-9-16-8-12(14)15/h5-7H,3-4,8-9H2,1-2H3 |
InChI 键 |
XXOXWWZPWNURNH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2COCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


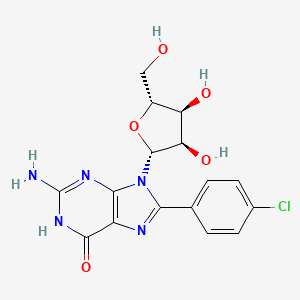
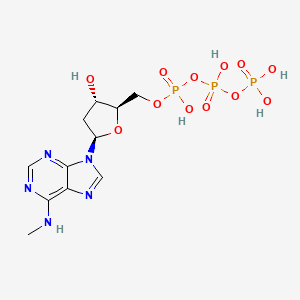
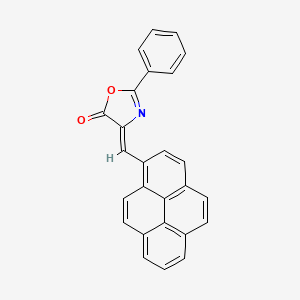
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
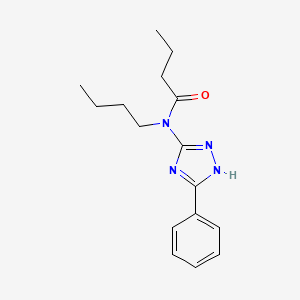
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
